molecular formula C12H11F3N4OS B2751037 5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478043-14-0

5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No.: B2751037
CAS No.: 478043-14-0
M. Wt: 316.3
InChI Key: VMDYNDLAIHYPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a fused thieno[2,3-c]pyrazole core substituted with a 5-isopropyl-1,3,4-oxadiazol-2-yl group at position 5, a methyl group at position 1, and a trifluoromethyl group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4OS/c1-5(2)9-16-17-10(20-9)7-4-6-8(12(13,14)15)18-19(3)11(6)21-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDYNDLAIHYPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines oxadiazole and thieno[2,3-c]pyrazole moieties, which have been associated with various biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C12H11F3N4OS, with a molecular weight of 316.3 g/mol. The IUPAC name is 2-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-5-propan-2-yl-1,3,4-oxadiazole. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing the thieno[2,3-c]pyrazole framework exhibit significant antitumor properties. For instance, derivatives of pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-one have demonstrated inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor progression. The presence of the oxadiazole group may enhance this activity by influencing the compound's binding affinity to target enzymes involved in tumor metabolism .

CompoundActivityMechanism
Thieno[2,3-c]pyrazole derivativesAntitumorInhibition of thymidine phosphorylase
Pyrazolone derivativesCytotoxicityInduction of apoptosis in cancer cells

Antimicrobial Properties

The compound's biological profile suggests potential antimicrobial activity. Studies have shown that similar heterocyclic compounds can inhibit bacterial growth through various mechanisms. For example, compounds derived from pyrazolone motifs have been reported to possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Central Nervous System (CNS) Effects

The thieno[2,3-c]pyrazole structure has been linked to neuroactive properties. Research indicates that certain derivatives can modulate neurotransmitter systems and exhibit potential in treating CNS disorders such as depression and schizophrenia .

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Antitumor Study : A series of thieno[2,3-c]pyrazole derivatives were synthesized and tested for their TP inhibitory activity. Results indicated that modifications to the oxadiazole moiety significantly enhanced their cytotoxic effects against various cancer cell lines .
  • Antimicrobial Evaluation : A study assessed the antibacterial efficacy of several pyrazolone derivatives against common pathogens. The results demonstrated that specific substitutions on the pyrazolone ring improved antibacterial activity significantly .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole have been evaluated for their ability to inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells and the inhibition of specific kinases associated with tumor growth .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Research indicates that oxadiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that structural modifications can enhance their effectiveness as antibacterial agents .

Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole compounds is another area of interest. The presence of specific functional groups can modulate inflammatory responses, making these compounds suitable candidates for developing new anti-inflammatory drugs .

Materials Science

Development of Novel Materials
The unique properties of this compound allow for its application in materials science. Its electronic and optical characteristics are being explored for use in organic light-emitting diodes (OLEDs) and other electronic devices. The trifluoromethyl group enhances the compound's stability and performance in such applications .

Biological Studies

Biological Target Interactions
Research into the interactions of this compound with biological targets has revealed its potential as a modulator of enzyme activity and receptor binding. This property is crucial for developing drugs that can effectively target specific pathways involved in diseases such as cancer and infections .

Case Studies

Study Focus Area Findings
AnticancerInduced apoptosis in various cancer cell lines; inhibition of specific kinases.
AntimicrobialEffective against multiple bacterial strains; structure-activity relationship established.
Materials SciencePotential application in OLEDs due to enhanced stability and electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

  • Planarity and Molecular Conformation: The target compound’s thieno[2,3-c]pyrazole core is expected to adopt near-planar geometry, similar to the isostructural compounds 4 and 5 (), which exhibit planar conformations except for perpendicular fluorophenyl groups .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Weight Key Substituents Bioactivity/Properties Reference
Target Compound Not reported Trifluoromethyl, oxadiazole, isopropyl Inferred π-π stacking potential N/A
Compound 4 () ~600 g/mol Chlorophenyl, triazole, thiazole Antimicrobial
Compound 8a () 281.1 g/mol Carbonitrile, oxadiazole-thioether Moderate thermal stability (177.8°C)
270585-04-1 () 236.237 g/mol Trifluoroethyl, methoxymethyl Crystallizes in DMF

Research Implications and Gaps

  • Bioactivity : The target compound’s trifluoromethyl group may improve pharmacokinetics over chloro/fluoro analogs (e.g., compound 4), but experimental validation is needed .
  • Synthetic Challenges: The oxadiazole-thienopyrazole linkage requires optimization to match the high yields (e.g., 53–80%) seen in analogs .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. For example:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under acidic conditions .
  • Step 2: Oxadiazole ring construction using carbodiimide-mediated cyclization of thioamide intermediates, as seen in analogous 1,3,4-oxadiazole syntheses .
  • Purity Optimization: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol-DMF mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 118.86 ppm for CF3 in CDCl3) .

Basic Question: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Key for identifying substituent environments (e.g., trifluoromethyl groups show distinct <sup>19</sup>F coupling in <sup>13</sup>C spectra, J = 269.70 Hz ).
  • HRMS (ESI): Confirms molecular weight (e.g., calculated m/z 290.0318 vs. observed 290.0321 ).
  • IR Spectroscopy: Detects functional groups like C=N (1600–1650 cm<sup>−1</sup>) and C-F (1100–1200 cm<sup>−1</sup>) .

Advanced Question: How can discrepancies in spectroscopic data between synthetic batches be resolved?

Answer:

  • Root Cause Analysis: Check for regioisomeric byproducts (e.g., oxadiazole vs. thiadiazole formation) using 2D NMR (COSY, HSQC) .
  • Contamination Mitigation: Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to ketone intermediates) and reduce trace metal impurities via chelating agents .
  • Validation: Cross-reference with computational NMR predictions (DFT-based tools like ACD/Labs) .

Advanced Question: What computational strategies are effective for predicting biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14α-demethylase (PDB: 3LD6). Focus on oxadiazole’s electron-deficient regions for hydrogen bonding .
  • QSAR Modeling: Train models on pyrazole/oxadiazole libraries to predict antifungal or anti-inflammatory activity (R<sup>2</sup> > 0.85 for training sets) .
  • Validation: Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Advanced Question: How can environmental fate studies be designed to assess ecotoxicological risks?

Answer:

  • Experimental Design:
    • Degradation Pathways: Use HPLC-MS to track hydrolysis (pH 5–9 buffers) and photolysis (UV-C light, 254 nm) .
    • Bioaccumulation: Measure logP values (e.g., predicted logP = 3.2 via ChemAxon) and assess uptake in Daphnia magna .
  • Risk Assessment: Apply PBT (Persistence, Bioaccumulation, Toxicity) criteria and ECOSAR models to predict acute/chronic toxicity .

Advanced Question: What strategies address low yields in oxadiazole ring formation?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or iodine-mediated cyclization to improve efficiency (yield increase from 27% to 65% observed in analogous syntheses ).
  • Microwave-Assisted Synthesis: Reduce reaction time (30 mins vs. 12 hrs) and enhance regioselectivity via controlled dielectric heating .
  • Byproduct Analysis: Identify side products (e.g., open-chain intermediates) via LC-MS and adjust dehydrating agents (e.g., POCl3 vs. PCl5) .

Advanced Question: How can structural analogs be designed to enhance solubility without compromising activity?

Answer:

  • Scaffold Modification: Introduce polar groups (e.g., -SO2NH2) at the isopropyl position or replace trifluoromethyl with -CF2COOCH3 .
  • Prodrug Approach: Synthesize phosphate esters of the pyrazole moiety for pH-dependent release .
  • Validation: Measure solubility (shake-flask method) and compare IC50 values in cell-based assays (e.g., RAW 264.7 for anti-inflammatory activity) .

Advanced Question: What analytical workflows resolve conflicting bioactivity data across assays?

Answer:

  • Assay Standardization: Normalize data using positive controls (e.g., fluconazole for antifungal assays) and Z’-factor validation (Z’ > 0.5 indicates robust assays) .
  • Mechanistic Studies: Perform time-kill kinetics or transcriptomics to distinguish bacteriostatic vs. bactericidal effects .
  • Meta-Analysis: Apply Bayesian statistics to integrate data from disparate studies (e.g., pIC50 values from 10+ papers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.